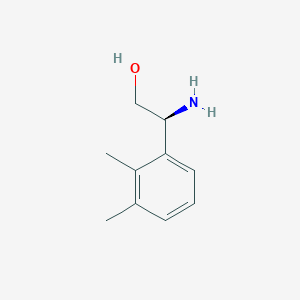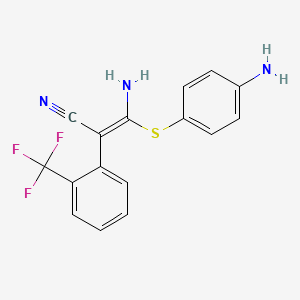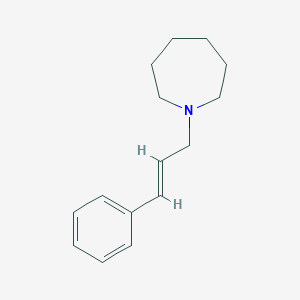
1-Bromo-3,5-dineopentylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-3,5-dineopentylbenzene is an organic compound characterized by a benzene ring substituted with a bromine atom and two neopentyl groups at the 3 and 5 positions
準備方法
The synthesis of 1-Bromo-3,5-dineopentylbenzene typically involves the bromination of 3,5-dineopentylbenzene. The reaction is carried out using bromine (Br2) in the presence of a suitable catalyst, such as iron (Fe) or aluminum bromide (AlBr3), under controlled conditions to ensure selective bromination at the desired position. The reaction is usually performed in an inert solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) to facilitate the process.
Industrial production methods for this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. These methods often employ automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
化学反応の分析
1-Bromo-3,5-dineopentylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH), potassium cyanide (KCN), and sodium methoxide (NaOCH3). The major products formed depend on the nucleophile used.
Oxidation Reactions: The neopentyl groups can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
科学的研究の応用
1-Bromo-3,5-dineopentylbenzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of steric and electronic effects in various chemical reactions.
Biology: The compound can be used in the study of enzyme-substrate interactions and the development of enzyme inhibitors due to its bulky neopentyl groups.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties.
作用機序
The mechanism by which 1-Bromo-3,5-dineopentylbenzene exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom to which the bromine is attached. The neopentyl groups provide steric hindrance, influencing the reaction rate and selectivity.
In biological systems, the compound’s bulky neopentyl groups can interact with enzyme active sites, potentially inhibiting enzyme activity by blocking substrate access or altering the enzyme’s conformation.
類似化合物との比較
Similar compounds to 1-Bromo-3,5-dineopentylbenzene include:
1-Bromo-3,5-dimethylbenzene: This compound has methyl groups instead of neopentyl groups, resulting in different steric and electronic properties.
1-Bromo-3,5-diethylbenzene: The ethyl groups provide less steric hindrance compared to neopentyl groups, affecting the compound’s reactivity and applications.
1-Bromo-3,5-dinitrobenzene: The presence of nitro groups significantly alters the compound’s electronic properties, making it more reactive in certain types of chemical reactions.
The uniqueness of this compound lies in its bulky neopentyl groups, which provide significant steric hindrance and influence the compound’s reactivity and interactions in various applications.
特性
分子式 |
C16H25Br |
|---|---|
分子量 |
297.27 g/mol |
IUPAC名 |
1-bromo-3,5-bis(2,2-dimethylpropyl)benzene |
InChI |
InChI=1S/C16H25Br/c1-15(2,3)10-12-7-13(9-14(17)8-12)11-16(4,5)6/h7-9H,10-11H2,1-6H3 |
InChIキー |
YWOAYDOBXQPHAH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CC1=CC(=CC(=C1)Br)CC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


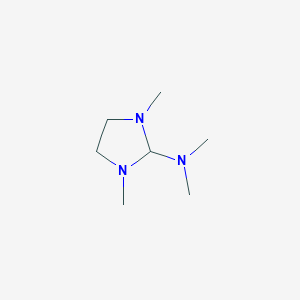
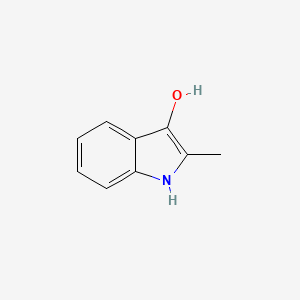

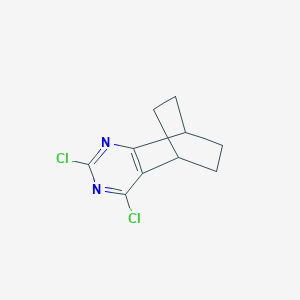
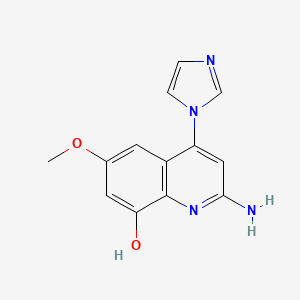

![6,7-Dibromo-2-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B15223263.png)
